ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Description
The compound ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic molecule that likely contains several functional groups, including an ethyl ester, an imidazo[2,1-f]purin moiety, and an allyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting with simpler precursors. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . This suggests that the synthesis of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate might also involve a multi-step process, starting with the appropriate imidazo[2,1-f]purin derivative and incorporating the allyl and benzoate groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic methods and theoretical calculations. For instance, the structure of ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate was determined using IR, NMR, electronic spectroscopy, and X-ray single-crystal determination, and compared with density functional theory (DFT) calculations . Similar methods could be applied to determine the molecular structure of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, providing insights into its geometric parameters and electronic properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the Diels-Alder reaction described for ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate demonstrates how electron-withdrawing groups can enhance the reactivity of a molecule towards certain types of reactions . The presence of an allyl group in the compound of interest suggests potential reactivity in radical or nucleophilic substitution reactions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The synthesis and characterization of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, which involves intramolecular and intermolecular hydrogen bonding, highlight the importance of such interactions in determining the physical properties of a compound . Similarly, the physical and chemical properties of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate would be influenced by its functional groups and molecular interactions.
Scientific Research Applications
Antagonistic Effects on Adenosine Receptors
A key application of similar compounds involves their role as antagonists for human A3 adenosine receptors. For example, a series of compounds including 4-allyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-ones demonstrated high affinity and selectivity for hA3 ARs. Such compounds, including derivatives of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, could have therapeutic potential in targeting adenosine receptors (Baraldi et al., 2011).
Synthesis of Potential Metabolites
In the field of organic chemistry, the synthesis of potential metabolites of compounds like ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a significant area of research. The synthesis process involves creating derivatives of this compound, which can lead to the development of new pharmacologically active agents (Sunthankar et al., 1993).
Novel Synthesis Methods
Research also focuses on developing new methods for synthesizing compounds related to ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate. For instance, a study presented a new synthesis of hypoxanthines, starting with compounds like ethyl 4-acylamino-1H-imidazole-5-carboxylates (Nielsen & Pedersen, 1982).
Biological Evaluation and Cardiovascular Effects
Some studies have evaluated the cardiovascular effects of similar compounds, indicating potential applications in treating hypertension and other cardiovascular disorders. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives were assessed for their impact on blood pressure and heart rate, suggesting their use as antihypertensive agents (Touzeau et al., 2003).
properties
IUPAC Name |
ethyl 4-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-5-11-24-18(27)16-17(23(4)21(24)29)22-20-25(16)12-13(3)26(20)15-9-7-14(8-10-15)19(28)30-6-2/h5,7-10,12H,1,6,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGJCUFWNQCKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate |
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